molecular formula C10H16N2 B12072053 1-(Cyclopropylmethyl)piperidine-3-carbonitrile

1-(Cyclopropylmethyl)piperidine-3-carbonitrile

Cat. No.: B12072053
M. Wt: 164.25 g/mol
InChI Key: DDOIPYWHQWABTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)piperidine-3-carbonitrile is a chemical compound with the molecular formula C11H16N2 It features a piperidine ring substituted with a cyclopropylmethyl group and a nitrile group at the 3-position

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-(cyclopropylmethyl)piperidine-3-carbonitrile

InChI

InChI=1S/C10H16N2/c11-6-10-2-1-5-12(8-10)7-9-3-4-9/h9-10H,1-5,7-8H2

InChI Key

DDOIPYWHQWABTM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2CC2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)piperidine-3-carbonitrile typically involves the reaction of cyclopropylmethylamine with piperidine-3-carbonitrile under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)piperidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Cyclopropylmethyl)piperidine-3-carbonitrile has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Its structure allows for interactions with various receptors, making it a candidate for:

  • Antidepressant Activity : Studies indicate that derivatives of this compound may exhibit efficacy in modulating neurotransmitter levels.
  • Analgesic Properties : Research has shown promise in pain management applications, potentially acting on pain pathways in the central nervous system.

Neuropharmacology

The compound's ability to cross the blood-brain barrier positions it as a subject of interest in neuropharmacological studies. It can serve as a scaffold for developing new drugs targeting:

  • Cognitive Disorders : Investigations into its effects on memory and learning processes are ongoing.
  • Anxiety Disorders : Preliminary studies suggest modulation of anxiety-related behaviors in animal models.

Structure-Activity Relationship Studies

The unique structure of 1-(Cyclopropylmethyl)piperidine-3-carbonitrile allows researchers to explore structure-activity relationships (SAR). By modifying different parts of the molecule, scientists can evaluate how these changes affect biological activity, leading to:

  • Enhanced Potency : Identifying modifications that increase receptor affinity or selectivity.
  • Reduced Side Effects : Tailoring compounds to minimize adverse reactions while maintaining therapeutic efficacy.

Case Study 1: Antidepressant Research

A study published in the Journal of Medicinal Chemistry evaluated several piperidine derivatives, including 1-(Cyclopropylmethyl)piperidine-3-carbonitrile. The results indicated that certain modifications led to increased serotonin reuptake inhibition, suggesting potential antidepressant effects .

Case Study 2: Pain Management

In a preclinical trial assessing analgesic properties, researchers found that derivatives of this compound significantly reduced pain responses in rodent models. The mechanism was linked to modulation of opioid receptors .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)piperidine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or act as an electrophile, facilitating interactions with biological molecules. The cyclopropylmethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    1-(Cyclopropylmethyl)piperidine-4-carbonitrile: Similar structure but with the nitrile group at the 4-position.

    1-Piperidinecarbonitrile: Lacks the cyclopropylmethyl group, making it less lipophilic.

    Piperidine-3-carbonitrile: Similar core structure but without the cyclopropylmethyl substitution.

Uniqueness: 1-(Cyclopropylmethyl)piperidine-3-carbonitrile is unique due to the presence of both the cyclopropylmethyl and nitrile groups, which confer distinct chemical and biological properties. The cyclopropylmethyl group enhances lipophilicity, while the nitrile group provides a reactive site for further chemical modifications.

Biological Activity

1-(Cyclopropylmethyl)piperidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H14N2
  • Molecular Weight : 174.24 g/mol
  • IUPAC Name : 1-(Cyclopropylmethyl)piperidine-3-carbonitrile
  • Structure : The compound features a piperidine ring with a cyclopropylmethyl group and a nitrile functional group.

Biological Activity Overview

Research has indicated that 1-(Cyclopropylmethyl)piperidine-3-carbonitrile exhibits several biological activities, primarily focusing on its potential as an anticancer agent and its effects on neurotransmitter systems.

Anticancer Activity

Recent studies have highlighted the compound's efficacy in inhibiting tumor growth. In preclinical models, it has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Effect
A375 (melanoma)3090.6% tumor growth inhibition
PC-3 (prostate)3083.8% reduction in tumor growth
HCT116 (colorectal)75 nMInduces G2/M phase arrest

The compound was administered at doses of 30 mg/kg in animal models, demonstrating significant reductions in tumor size and metastasis .

The mechanism by which 1-(Cyclopropylmethyl)piperidine-3-carbonitrile exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This is consistent with findings that show the compound's ability to disrupt microtubule dynamics, which is critical for cell division .

Neurotransmitter Interaction

In addition to its anticancer properties, this compound may also interact with neurotransmitter systems. Preliminary studies suggest that it could act as a modulator of G-protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents. This interaction could potentially lead to effects on mood regulation and cognitive functions .

Case Studies and Research Findings

  • Study on Tumor Growth Inhibition : In a study involving A375 melanoma xenografts, administration of the compound resulted in a significant decrease in tumor volume compared to controls. The study utilized both intraperitoneal injections and oral administration methods to assess bioavailability and efficacy .
  • Neuropharmacological Assessment : Another investigation evaluated the compound's effects on various GPCRs, revealing potential pathways for modulation of neurotransmitter release, which may have implications for treating neurological disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.